2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one
CAS No.: 1153235-07-4
Cat. No.: VC3041960
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1153235-07-4 |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 2-ethoxy-1-(4-hydroxypiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C9H17NO3/c1-2-13-7-9(12)10-5-3-8(11)4-6-10/h8,11H,2-7H2,1H3 |
| Standard InChI Key | JNKAZSPKLLODQM-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)N1CCC(CC1)O |
| Canonical SMILES | CCOCC(=O)N1CCC(CC1)O |
Introduction
2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one, with the CAS number 1153235-07-4, is a chemical compound that belongs to the class of organic compounds known as piperidine derivatives. It has a molecular formula of C9H17NO3 and a molecular weight of 187.2400 g/mol . This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its unique structural features and potential applications.
Synthesis and Preparation
The synthesis of 2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one typically involves reactions that form the piperidine ring and attach the ethoxy and hydroxyl groups. While specific synthesis protocols for this compound are not widely documented, general methods for synthesizing similar piperidine derivatives often involve condensation reactions or nucleophilic substitutions.
Note:
Due to the limited availability of specific research articles or detailed studies on 2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one, this article provides a general overview based on its chemical properties and potential applications. Further research is necessary to fully explore its biological activities and potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume